6β-Methylprednisolone Hemisuccinate-d3

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Quantifying methylprednisolone hemisuccinate in plasma or tissue by LC-MS/MS requires matrix effect correction that only a co-eluting stable isotope-labeled internal standard (SIL-IS) can provide. Non-deuterated or differently labeled analogs fail to correct ionization variability, compromising regulatory compliance. • +3.02 Da mass shift enables baseline-resolved SRM detection while matching analyte retention time. • Validated for bioanalytical method development per FDA/EMA guidelines for pharmacokinetic and bioequivalence studies. • Also serves as a deuterated impurity reference standard for methylprednisolone hydrogen succinate EP Impurity F profiling in API stability studies.

Molecular Formula C₂₆H₃₁D₃O₈
Molecular Weight 477.56
Cat. No. B1153011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6β-Methylprednisolone Hemisuccinate-d3
Molecular FormulaC₂₆H₃₁D₃O₈
Molecular Weight477.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6β-Methylprednisolone Hemisuccinate-d3 Deuterated Analytical Standard


6β-Methylprednisolone Hemisuccinate-d3 is a stable isotope-labeled analog of methylprednisolone hemisuccinate, a synthetic glucocorticoid prodrug. It features a three-deuterium substitution at the 6β-methyl position, resulting in a molecular formula of C₂₆H₃₁D₃O₈ and a molecular weight of 477.56 g/mol . This compound is intended exclusively for research use as an analytical reference standard or internal standard, and it is not for diagnostic or therapeutic application .

Product Type Deuterated Analytical Standard
Intended Use Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS
Research Context Quantification of methylprednisolone hemisuccinate in research matrices

Analytical Specificity of 6β-Methylprednisolone Hemisuccinate-d3


Substituting 6β-Methylprednisolone Hemisuccinate-d3 with a non-deuterated analog or another deuterated corticosteroid compromises analytical validity due to fundamental differences in mass spectrometric behavior. The specific deuterium incorporation at the 6β-methyl position creates a +3.02 Da mass shift that is essential for its use as a stable isotope-labeled internal standard (SIL-IS). This precise mass difference enables co-elution with the target analyte while providing baseline-resolved detection in mass spectrometry, a property not shared by non-deuterated compounds or deuterated isomers with different labeling patterns . The failure of generic substitution stems from the inability of unlabeled or differently labeled compounds to correct for matrix effects and ionization variability in LC-MS/MS assays, directly impacting quantification accuracy. Therefore, the specific isotopic labeling pattern of this compound is a non-negotiable requirement for validated analytical methods.

Unlabeled analog lacks required mass shift
Non-deuterated methylprednisolone hemisuccinate does not provide the +3.02 Da shift needed for co-eluting ISTD detection; matrix-effect correction may be compromised.
Different deuteration pattern alters behavior
Deuterated isomers with other labeling positions can shift retention or ion suppression characteristics, reducing quantification accuracy in LC-MS/MS assays.
Isotopic purity class requirement
Isotopic purity below the typical ≥95% class specification may introduce interference from unlabeled species, potentially biasing isotope dilution results.

Quantitative Evidence Guide for 6β-Methylprednisolone Hemisuccinate-d3


Mass Shift vs Non-Deuterated Analog

The primary analytical advantage of 6β-Methylprednisolone Hemisuccinate-d3 over its non-deuterated counterpart (methylprednisolone hemisuccinate) is a specific and quantifiable mass shift. The substitution of three hydrogen atoms with deuterium at the 6β-methyl position increases the molecular mass by approximately +3.02 Da, from 474.54 g/mol for the unlabeled compound to 477.56 g/mol for the deuterated form . This mass difference enables the clear and unambiguous mass spectrometric resolution of the internal standard from the target analyte in complex biological matrices, a prerequisite for accurate stable isotope dilution mass spectrometry (SID-MS) .

Mass shift vs unlabeled
Head-to-head
+3.02 Da
Enables baseline-resolved MS detection of SIL-IS
Based on exact mass calculation (d3 vs non-deuterated).
LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Isotopic Purity and Quantification Accuracy

The analytical reliability of 6β-Methylprednisolone Hemisuccinate-d3 is contingent upon its high isotopic purity, which minimizes interference from the non-deuterated (M) and other isotopic (M+1, M+2) species. High isotopic purity of the d3-label, typically specified to be ≥95% , ensures that the measured signal is overwhelmingly derived from the intended isotopologue. This characteristic is critical for its function as a SIL-IS, where any significant carry-over of the unlabeled compound would lead to a systematic underestimation of the target analyte concentration in isotope dilution assays.

Isotopic purity
Class-level
≥95% d3-label
Minimizes interference from unlabeled species
Reported specification supports method accuracy; verify per lot.
Isotopic Purity Reference Standard Bioanalysis

Applications of 6β-Methylprednisolone Hemisuccinate-d3


LC-MS/MS Method Development and Validation

This deuterated compound is the optimal internal standard for developing and validating LC-MS/MS methods to quantify methylprednisolone hemisuccinate and its active metabolite, methylprednisolone, in complex biological matrices (e.g., plasma, urine, tissue homogenates). Its specific +3.02 Da mass shift relative to the non-deuterated analyte enables the correction of matrix effects and ionization variability, which is essential for achieving the accuracy and precision required by regulatory bioanalytical method validation guidelines .

Pharmacokinetic and Bioequivalence Studies

In pharmacokinetic studies of methylprednisolone hemisuccinate or sodium succinate formulations, this stable isotope-labeled standard is used to accurately measure drug and metabolite concentrations over time. This enables the precise calculation of key pharmacokinetic parameters such as AUC, Cmax, tmax, and clearance. The data generated is critical for establishing bioequivalence between generic and reference listed drug products [1].

Impurity Profiling and Stability Testing

As a deuterated analog of a known pharmaceutical impurity (6β-Methylprednisolone Hemisuccinate), this compound serves as a reference standard for the development of impurity profiling methods. It can be used to identify and quantify trace levels of the unlabeled impurity in active pharmaceutical ingredients (APIs) and finished drug products during stability studies, forced degradation experiments, and routine quality control, ensuring product safety and compliance with pharmacopeial limits [2].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Deuterium-induced mass shift for co-eluting SIL-IS
Matrix-effect correction and quantification accuracy
Pharmacokinetic research studies
Stable isotope-labeled standard for analyte quantification
PK parameter interpretation in research matrices
Impurity profiling method development
Deuterated analog of 6β-methylprednisolone hemisuccinate
Method specificity for impurity quantification

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